Sodium methylsilanetriolate
Description
Contextualization of Organosilicon Chemistry
Organosilicon chemistry is the study of chemical compounds containing carbon-silicon (C-Si) bonds. smolecule.com These compounds are a bridge between traditional organic and inorganic materials. fscichem.com The C-Si bond is longer and weaker than the carbon-carbon (C-C) bond, and it is polarized towards the more electronegative carbon atom. smolecule.com This unique bond characteristic, along with silicon's ability to form strong bonds with oxygen, imparts distinctive properties to organosilicon compounds, such as thermal stability, chemical inertness, flexibility, and hydrophobicity. revistapolimeros.org.brwikipedia.org
The field encompasses a wide variety of compounds, including silanes, siloxanes, silanols, and silicones, which are polymers with a silicon-oxygen (Si-O-Si) backbone. wikipedia.orgguidechem.com These materials are synthesized for a vast array of applications, serving as building blocks for advanced polymers, coatings, adhesives, and sealants. revistapolimeros.org.brwikipedia.org
Significance in Polymer and Silicate (B1173343) Material Research
Sodium methylsilanetriolate (also known as sodium methyl siliconate) serves as a critical precursor and additive in the synthesis and modification of polymer and silicate materials. smolecule.com Its utility stems from its hybrid nature; the methyl group provides organic character, while the sodium silanetriolate portion provides inorganic reactivity.
In material science, the compound is particularly significant for several key applications:
Surface Modification : It is used to create water-repellent surfaces on various substrates. wikipedia.org The silanol (B1196071) groups can react with hydroxyl-rich surfaces like masonry, forming a durable, hydrophobic layer. smolecule.com
Coupling Agent : In polymer composites, it acts as a coupling agent to improve the bond between inorganic fillers (like glass fibers or silica) and the organic polymer matrix. This enhanced adhesion leads to improved mechanical properties. revistapolimeros.org.brcnrs.fr
Crosslinking Modifier : It can be added to plastics and elastomers to modify the crosslinking, which can enhance the mechanical strength and durability of the polymer.
Precursor to Silicate Materials : It is a key ingredient in the formation of certain silicate materials and silicone resins. smolecule.com When it reacts with carbon dioxide and water, it can form a polymethylsiloxane network. guidechem.com
Scope and Research Objectives
The objective of this article is to provide a focused overview of this compound's role in advanced materials science. It will detail the compound's fundamental properties and research findings related to its application in enhancing polymer and silicate-based materials. The content will strictly adhere to the scientific and technical aspects of the compound within this context.
Chemical and Physical Properties of this compound
The general properties of this compound are summarized below. It is typically supplied as an aqueous solution.
| Property | Value/Description |
| CAS Number | 16589-43-8 |
| Synonyms | Sodium methyl siliconate, Methylsilanetriol (B1219558) sodium salt |
| Appearance | Colorless or pale-yellow liquid |
| Solid Content | Typically >30% in aqueous solution |
| pH | ~13 |
| Solubility | Soluble in water |
Detailed Research Findings
Research into this compound has demonstrated its efficacy in modifying and improving material properties. The compound's primary synthesis route involves the controlled hydrolysis of methyltrichlorosilane (B1216827), followed by neutralization with sodium hydroxide (B78521). google.compsu.edu
The reactive nature of this compound allows it to be used effectively in several material applications:
Water Repellency in Masonry : When applied to masonry or concrete, this compound reacts with atmospheric carbon dioxide and water to form a hydrophobic polymethylsiloxane film. This creates a water-repellent barrier. However, some studies suggest that while it prevents water ingress, it may also trap salts within the material, potentially leading to decay from salt crystallization beneath the surface (cryptoflorescence). ucy.ac.cy
Performance in Geopolymers and Concrete : In geopolymer synthesis, sodium methyl silicate can influence the mechanical properties. Studies on related sodium silicate activators show that adjusting concentrations can significantly improve compressive and flexural strength. researchgate.netgrafiati.com In concrete, it has been shown to reduce water absorption. researchgate.net
Coupling Agent in Composites : Silane coupling agents are crucial for improving the interfacial adhesion between inorganic surfaces and organic polymer resins. cnrs.fr this compound functions as such an agent, enhancing the bond between fillers and the matrix, which is critical for the durability and strength of composite materials. fscichem.com
The table below summarizes key research findings on the performance enhancements attributed to the use of this compound and similar silicate compounds in various materials.
| Application Area | Key Metric | Observed Improvement |
| Polymer Composites | Interfacial Adhesion | Acts as a "bridge" between organic and inorganic phases, improving compatibility. mdpi.com |
| Concrete Modification | Water Absorption | Reduced water absorption by 21.09% compared to normal concrete. researchgate.net |
| Geopolymer Mortars | Compressive Strength | Increasing the sodium silicate to NaOH ratio can improve compressive strength by up to 36.8%. grafiati.com |
Structure
2D Structure
Properties
CAS No. |
16589-43-8 |
|---|---|
Molecular Formula |
CH6NaO3Si |
Molecular Weight |
117.13 g/mol |
IUPAC Name |
sodium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH6O3Si.Na/c1-5(2,3)4;/h2-4H,1H3; |
InChI Key |
FKNKOPQPFGPJBL-UHFFFAOYSA-N |
SMILES |
C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C[Si](O)(O)O.[Na] |
Other CAS No. |
31795-24-1 16589-43-8 |
physical_description |
Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of Sodium Methylsilanetriolate
Hydrolytic Routes from Methyltrichlorosilane (B1216827) Precursors
The synthesis originating from methyltrichlorosilane is a widely employed method, involving a multi-step process of hydrolysis, neutralization, and purification to yield sodium methylsilanetriolate.
The initial step in this route is the hydrolysis of methyltrichlorosilane (CH₃SiCl₃). This reaction is typically performed under carefully controlled conditions to produce the intermediate, methylsilicic acid (CH₃Si(OH)₃). hoconsilicon.comwikipedia.org The reaction proceeds via the substitution of chloride atoms with hydroxyl groups, releasing hydrochloric acid (HCl) as a byproduct. wikipedia.org
The dynamics of this hydrolysis are critical to achieving a high yield and purity of the methylsilicic acid intermediate. One documented method involves the gradual addition of methyltrichlorosilane to a dilute solution of hydrochloric acid (14-16%), maintaining the reaction temperature below 50°C. google.com Another patented process specifies reacting monomethyltrichlorosilane (≥98.5% purity) with 18-22% hydrochloric acid, which acts as a polymerization inhibitor. The reaction is controlled at a temperature of 28-32°C for a duration of 1-2 hours. In this process, the volume ratio of methyltrichlorosilane to hydrochloric acid is maintained between 1:6 and 1:7. google.com The resulting product is a solid methylsilicic acid precipitate. hoconsilicon.com
The idealized chemical equation for the hydrolysis is: CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl wikipedia.org
Table 1: Reaction Parameters for Hydrolysis of Methyltrichlorosilane
| Parameter | Value/Condition | Source |
| Primary Reactant | Methyltrichlorosilane (CH₃SiCl₃) | hoconsilicon.comgoogle.com |
| Hydrolyzing Agent | Water or Dilute Hydrochloric Acid | hoconsilicon.comgoogle.com |
| Temperature | 28-32°C (or <50°C) | google.com |
| Reaction Time | 1-2 hours | google.com |
| Reactant Ratio | 1:6 to 1:7 (Volume ratio of CH₃SiCl₃ to HCl) | google.com |
| Intermediate Product | Methylsilicic Acid (CH₃Si(OH)₃) | hoconsilicon.com |
Following the formation and isolation of the methylsilicic acid precipitate, the next crucial step is neutralization with a sodium source to form the target compound, this compound. smolecule.comijirset.com Sodium hydroxide (B78521) (NaOH) is the typical base used for this purpose.
The reaction for the neutralization step is: CH₃Si(OH)₃ + 3NaOH → CH₃Si(ONa)₃ + 3H₂O
Purification is essential at multiple stages of the synthesis to ensure the quality of the final product. After hydrolysis, the precipitated methylsilicic acid is separated from the acidic solution by filtration. hoconsilicon.com This solid intermediate is then thoroughly washed, typically with water, until it becomes neutral. This step is critical to remove residual hydrochloric acid, which could interfere with the subsequent neutralization step and affect the purity of the final product. hoconsilicon.com
After the neutralization reaction, the final this compound solution may undergo further purification. Standard methods for purifying the final salt include distillation or crystallization. smolecule.com Crystallization can be an effective method for isolating the solid sodium salt from the aqueous solution. alfa-chemistry.com This may involve techniques such as evaporation crystallization, where the solvent is removed to induce crystallization, or anti-solvent crystallization, where a solvent in which the salt is insoluble is added. The choice of method depends on the solubility characteristics of this compound and the impurities present. For many sodium salts, purification is achieved by separating the crystallized product from the mother liquor via centrifugation, followed by drying. salt-partners.com
Alkylation Approaches via Sodium Silicate (B1173343) Intermediates
An alternative synthetic pathway to this compound involves the alkylation of sodium silicate. This method starts with a readily available inorganic silicate and introduces the methyl group through a chemical reaction.
The synthesis of this compound can be achieved through the reaction of sodium silicate (Na₂SiO₃) with an alkylating agent, such as methanol (B129727) (CH₃OH). This reaction is fundamentally a nucleophilic substitution, where the methoxy (B1213986) group (CH₃O⁻) from methanol effectively replaces a hydroxyl group or an oxygen atom linked to sodium within the silicate structure.
While specific kinetic data for this exact synthesis is not widely published, related studies involving sodium silicate and methanol in transesterification reactions provide insight. These reactions are often modeled with first-order or second-order kinetics, depending on the specific conditions and catalyst used. kemdikbud.go.idump.edu.myump.edu.myresearchgate.net The rate of reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. For instance, in the reaction of silica (B1680970) with sodium hydroxide in a methanol-water mixed solvent, the reaction rate is observed to be dependent on the concentration of both water and the hydroxide. cdnsciencepub.com This suggests that the stoichiometry and solvent composition are critical parameters to control for efficient product formation.
The general, non-stoichiometric reaction can be represented as: Na₂SiO₃ + CH₃OH → CH₃Si(ONa)₃ (unbalanced)
Careful control of the molar ratios of sodium silicate to methanol is necessary to maximize the yield and purity of the desired product while minimizing the formation of byproducts.
The specific catalysts for this alkylation are not extensively detailed in the literature, but principles from related silicate and alcohol reactions can be applied. The process may involve acid or base catalysis to enhance the reactivity of either the silicate or the alcohol. For example, in various alkylation reactions involving alcohols, catalysts such as zeolites or metal-modified zeolites are employed to facilitate the reaction. scispace.comresearchgate.net In the context of silicate chemistry, ferrosilicate MFI zeolites have been studied for their catalytic properties in methanol conversion, highlighting the role of the silicate framework in catalytic reactions. rsc.org The choice of catalyst would be critical in directing the reaction towards the formation of the monosubstituted methylsilanetriolate and preventing further polymerization or side reactions.
Table 2: Comparison of Synthetic Routes
| Feature | Hydrolytic Route | Alkylation Route |
| Starting Material | Methyltrichlorosilane | Sodium Silicate, Methanol |
| Key Intermediate | Methylsilicic Acid | None (direct conversion) |
| Primary Byproduct | Hydrochloric Acid | Water |
| Key Process Steps | Hydrolysis, Neutralization | Alkylation, Catalysis |
| Reported Yield | >75% | Dependent on catalyst and conditions |
Green Chemistry and Sustainable Synthesis Innovations
The development of synthetic methodologies for organosilicon compounds, including this compound, is increasingly guided by the principles of green chemistry. These principles prioritize the use of sustainable resources, reduction of waste, and minimization of environmental impact. Innovations in this area focus on creating more efficient and environmentally benign synthetic pathways.
Utilizing Earth-Abundant Metals in Organosodium Reagent Synthesis
A significant advancement in sustainable chemistry is the use of earth-abundant metals in the synthesis of organometallic reagents. researchgate.net Organosodium compounds, in particular, represent an attractive and sustainable alternative to their organolithium counterparts, as sodium is one of the most abundant and non-toxic metals on Earth. researchgate.netresearchgate.net The high reactivity of organosodium reagents has traditionally limited their application in organic synthesis; however, recent research has led to the development of more controlled and efficient preparation methods. researchgate.netresearchgate.net
Recent breakthroughs include the use of organosodium compounds as nucleophilic partners in iron-catalyzed cross-coupling and homocoupling reactions. researchgate.net Iron, being an abundant and non-toxic metal, further enhances the sustainability of these synthetic routes. researchgate.net Mechanistic studies have shown that the use of bidentate additives can control the reactivity of the organosodium and iron centers, opening new possibilities for their application in sustainable organometallic synthesis. researchgate.net The development of efficient halogen-sodium exchange methods now allows for the preparation of a wide variety of (hetero)aryl- and alkenylsodium compounds, many of which were previously inaccessible. researchgate.net These advancements in the preparation and application of organosodium reagents are pivotal for developing more sustainable synthetic pathways for compounds like this compound, moving away from less sustainable reagents. researchgate.netresearchgate.net
Environmental Impact Reduction in Synthetic Protocols
Efforts to reduce the environmental impact of synthetic protocols for this compound align with the core tenets of green chemistry, such as waste prevention and the use of less hazardous chemicals. indianchemicalsociety.compaperpublications.org The conventional synthesis of this compound involves the hydrolysis of a methyltrichlorosilane precursor, followed by neutralization with sodium hydroxide. smolecule.com A key environmental advantage of this process is that the reaction consumes the compound, leaving no residual contaminants, which helps in complying with environmental regulations for building materials. smolecule.com
Further green innovations in synthetic chemistry that are applicable to the production of this compound include the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org For instance, the use of recoverable catalysts can significantly lower the environmental footprint of a chemical process. paperpublications.org The principles of atom economy, which focus on maximizing the incorporation of all materials used in the process into the final product, are also central to designing greener synthetic routes. acs.org Additionally, minimizing or avoiding the use of protecting groups and unnecessary derivatization steps can reduce the generation of waste and the need for additional reagents. acs.org The application of these green chemistry principles to the synthesis of this compound aims to create more efficient, less wasteful, and environmentally benign manufacturing processes.
Fundamental Reaction Mechanisms and Transformation Dynamics
Hydrolysis and Silanol (B1196071) Group Formation
The initial step in the transformation of sodium methylsilanetriolate is hydrolysis. In the presence of water, the ionic Si-O⁻Na⁺ bonds are cleaved, and upon neutralization or in aqueous solution, this leads to the formation of methylsilanetriol (B1219558) (CH₃Si(OH)₃). This process generates reactive silanol (Si-OH) groups, which are the fundamental building blocks for subsequent polymerization. researchgate.net The stability of the compound and the rate of silanol formation are significantly influenced by the surrounding medium.
The choice of solvent plays a critical role in the hydrolytic stability of this compound and the subsequent reactions of its hydrolyzed form, methylsilanetriol. This compound's ionic nature confers solubility in aqueous solutions, a property that facilitates uniform application and hydrolysis. smolecule.comatamanchemicals.com
The stability and reaction kinetics in different solvent systems can be summarized as follows:
Aqueous Systems: Water is the reactant for hydrolysis and acts as a polar solvent. High water concentration generally promotes the forward hydrolysis reaction. The aqueous solubility is enhanced by the sodium counterion, facilitating a uniform deposition and reaction environment. smolecule.com
Alcohol/Water Mixtures: In mixed solvent systems, such as ethanol/water, the solvent can influence reaction rates through polarity effects and by participating in competing re-esterification reactions (≡Si-OH + ROH ⇌ ≡Si-OR + H₂O). nih.gov Studies on analogous alkoxysilanes show that solvent properties can impact the kinetics, sometimes explained by "hydrophobic interactions" which affect how reactants cluster and interact in the solution. researchgate.net
Aprotic Solvents: In aprotic solvents, the availability of water is the limiting factor for hydrolysis. These systems can be used to control the reaction rate by carefully managing the stoichiometry of water.
The following interactive table summarizes the general influence of different solvent systems on the hydrolysis of this compound.
| Solvent System | Primary Role of Solvent | Effect on Hydrolytic Stability & Reaction Rate |
| Water | Reactant and Polar Solvent | High water concentration drives hydrolysis. Promotes formation of silanol groups. researchgate.net |
| Alcohol/Water Mixtures | Co-solvent, Reactant | Can alter solution polarity. May lead to competing esterification reactions, influencing equilibrium. nih.gov |
| Aprotic Solvents | Non-reactive Medium | Hydrolysis is limited by and dependent on the amount of water introduced into the system. |
The hydrolysis of organosilicon compounds is highly dependent on pH and temperature. These factors control not only the rate of reaction but also the catalytic mechanism. unm.edu
The hydrolysis reaction is slowest near a neutral pH of 7 and is catalyzed by both acids and bases. unm.edu
Acidic Conditions (pH < 7): Under acidic conditions, the reaction proceeds via an electrophilic mechanism. A hydronium ion (H₃O⁺) protonates a silanol or alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. unm.edu
Basic Conditions (pH > 7): In basic media, the mechanism involves a nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻) or a deprotonated silanolate anion (Si-O⁻). unm.edu The rate of hydrolysis is generally observed to be faster under basic conditions compared to acidic conditions for similar compounds. nih.gov
Temperature has a significant effect on the hydrolysis rate, as it provides the necessary activation energy for the reaction. An increase in temperature generally leads to a substantial increase in the rate of hydrolysis, following the principles of chemical kinetics. researchgate.netmdpi.com
The table below outlines the effects of pH and temperature on the hydrolysis pathways.
| Parameter | Condition | Effect on Hydrolysis Rate | Catalytic Mechanism |
| pH | Acidic (< 7) | Increases as pH decreases from 7. unm.edu | Electrophilic: Protonation of a group on Si, followed by water attack. unm.edu |
| Neutral (≈ 7) | Minimum rate. unm.edu | Uncatalyzed or water-catalyzed. | |
| Basic (> 7) | Increases as pH increases from 7. unm.edu | Nucleophilic: Attack by OH⁻ or Si-O⁻ on the silicon atom. unm.edu | |
| Temperature | Increasing | Rate increases significantly. researchgate.net | Provides activation energy for both acid and base-catalyzed pathways. |
Condensation and Siloxane Network Genesis
Following hydrolysis, the newly formed methylsilanetriol monomers undergo condensation reactions. In this process, two silanol groups react to form a siloxane bond (Si-O-Si), releasing a molecule of water. This step is the foundation of polymerization, leading to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional polysiloxane network. nih.gov
The kinetics of condensation, like hydrolysis, are strongly influenced by pH and the concentration of silanol groups. The reaction is generally considered to be second-order with respect to the silanol concentration. researchgate.net The rate of condensation is at a minimum around the isoelectric point of silica (B1680970) (pH ≈ 2-4.5), and increases under both more acidic and more basic conditions. unm.edu
Acid-Catalyzed Condensation (pH < 2): One silanol group is protonated, making it a better leaving group. It is then attacked by a neutral silanol group from another molecule. unm.edu
Base-Catalyzed Condensation (pH > 4.5): A silanol group is deprotonated to form a nucleophilic silanolate anion, which then attacks a neutral silanol group. unm.edu
| pH Range | Rate-Determining Step | Description |
| < 2 | Acid-Catalyzed | The reaction is between a protonated silanol and a neutral silanol. The rate increases as pH decreases. unm.edu |
| 2 - 4.5 | Minimum Rate | The reaction rate is at its lowest as the concentrations of protonated and deprotonated species are minimal. unm.edu |
| > 4.5 | Base-Catalyzed | The reaction is between a deprotonated silanolate anion and a neutral silanol. The rate increases with pH. unm.edu |
The final structure of the polysiloxane network—whether it is composed of linear chains, weakly branched polymers, or highly cross-linked colloidal particles—is determined by the relative rates of hydrolysis and condensation, which are governed by several key factors.
pH: This is a dominant factor. Acid-catalyzed condensation (pH < 4) with low water content tends to favor the reaction of monomers with the ends of growing chains, resulting in less branched, "polymeric" networks. In contrast, base-catalyzed conditions (pH > 7) promote more random, cluster-cluster growth, leading to highly branched, dense, and particulate or "colloidal" structures. unm.edu
Temperature: Higher temperatures accelerate both hydrolysis and condensation rates, generally leading to a higher degree of polymerization and cross-linking in a shorter time. mdpi.comnih.gov
Concentration: Higher concentrations of the precursor typically lead to faster gelation and a higher density of the resulting network.
Steric and Inductive Effects: The methyl group (CH₃) on the silicon atom provides a certain steric hindrance that can influence how oligomers approach each other, affecting the final network structure. Inductive effects from substituents also alter the acidity of silanols and their reactivity. unm.edusci-hub.se
The influence of these factors on the final polymer architecture is summarized below.
| Factor | Condition | Resulting Network Architecture |
| pH | Acidic, low water | Weakly branched, linear or randomly branched polymers. unm.edu |
| Basic, high water | Highly branched, cross-linked, colloidal/particulate structures. unm.edu | |
| Temperature | High | Increased rate of polymerization, potentially leading to denser networks. mdpi.com |
| Low | Slower polymerization, may allow for more ordered structures to form. nih.gov | |
| Concentration | High | Faster gelation, denser network. |
| Low | Slower gelation, potentially more open or porous network. |
Reactivity with Acidic Environments
This compound and its hydrolyzed form, methylsilanetriol, exhibit significant reactivity in acidic environments. Exposure to strong acids can lead to the degradation of the material. atamanchemicals.com The reaction can be vigorous, particularly with the unhydrolyzed salt in concentrated aqueous solutions. chemmasters.net
The primary reactions in acidic environments include:
Accelerated Hydrolysis and Condensation: As discussed, acid catalyzes both the hydrolysis of any remaining precursor and the condensation of the resulting silanol groups. unm.edu
Cleavage of the Silicon-Carbon Bond: Under strongly acidic conditions, the Si-CH₃ bond can undergo cleavage. This reaction converts the organosilicon compound into an inorganic silicate (B1173343) species (silicic acid) and methane. Evidence for the biological cleavage of the Si-CH₃ bond in methylsilanetriol has been reported, and similar cleavage is known to occur in the acid environment of the stomach. nih.gov
This reactivity is critical in applications where the material may be exposed to acidic conditions, as it can lead to a change in the chemical nature and physical properties of the polysiloxane material over time.
Methanol (B129727) Release Mechanisms
This compound can release methanol through hydrolysis, particularly under certain environmental conditions. In the presence of water, the silicon-oxygen (Si-O) bonds within the compound can undergo hydrolysis. atamanchemicals.com This reaction leads to the cleavage of these bonds and the subsequent formation of silanol groups (Si-OH), releasing methanol as a byproduct. atamanchemicals.com The reactivity of this compound is notably influenced by the presence of acids. Strong acids can facilitate the hydrolysis of the methyl group, contributing to the release of methanol. atamanchemicals.com This process is a key aspect of its chemical behavior, as the formation of silanol groups is a critical precursor for further condensation and polymerization reactions. smolecule.com
Formation of Silicate Species under Acidic Conditions
Under acidic conditions, this compound undergoes a transformation that results in the formation of various silicate species. When subjected to acids, the compound reacts, leading to the release of methanol and the generation of silicates. smolecule.com This reaction is fundamental to its application in certain industrial processes, such as the production of ceramics and glass. smolecule.com The acidification of silicate solutions destabilizes the initial equilibrium, causing the silicate species to grow and aggregate into fractal structures. The pH of the environment plays a crucial role in determining the solubility of the resulting silica and, along with concentration, dictates the extent of polymerization. nih.gov The process involves the hydrolytic polycondensation of the initial monomer, which can be controlled by the presence of an acid acting as a polymerization inhibitor to yield specific silicic acids. google.com
Gelation Phenomena and Rheological Control
Investigation of Gelation Onset and Morphology
The gel-forming properties of silicate solutions have been a subject of early research, focusing on the factors that initiate gelation and influence the resulting gel structure. smolecule.com The onset of gelation is marked by the polymerization of silicic acids in the solution. semanticscholar.org As the polymerization progresses, the solution's viscosity increases until a gel network is formed. semanticscholar.org The appearance of the gel, often characterized by increasing cloudiness, can be used as a qualitative indicator of the gelation time. semanticscholar.org The morphology of the resulting gel, whether acidic or alkaline, can differ significantly; acidic silica gels are noted to be considerably stronger than their alkaline counterparts. semanticscholar.org
Impact of Concentration, pH, and Temperature on Gel Formation
The formation and properties of silicate gels are highly sensitive to several key parameters, including concentration, pH, and temperature. smolecule.commdpi.com These factors collectively control the kinetics of the gelation process and the strength of the final gel. semanticscholar.org
Concentration: An increase in the silicate concentration generally leads to a faster gelation time at a specific pH, as the rate of silicic acid condensation increases. semanticscholar.org
Temperature: Temperature has a complex effect on gelation. Generally, an increase in temperature accelerates the gelation time. semanticscholar.orgmdpi.com However, its impact on gel strength is not linear. For instance, in one study on sodium silicate gels, strength was observed to decrease by about 39% when the temperature was raised from 20 °C to 50 °C, but then increased by approximately 10% with a further rise to 80 °C. mdpi.com
The interplay of these factors is crucial for controlling the rheological properties of the gel. The table below summarizes the effects of these parameters on gelation time and strength based on studies of alkaline sodium silicate solutions.
| Parameter | Effect on Gelation Time | Effect on Gel Strength |
| Concentration (wt%) | Decreases (faster gelation) with increasing concentration. semanticscholar.org | Increases with increasing concentration. |
| pH | Decreases (faster gelation) with lower pH. semanticscholar.org | Generally stronger in acidic conditions compared to alkaline. semanticscholar.org |
| Temperature | Decreases (faster gelation) with increasing temperature. mdpi.com | Variable; can decrease and then increase with rising temperature. mdpi.com |
This table is based on general findings for alkaline sodium silicate gelation.
Polymerization Inhibition Mechanisms Relevant to Monomer Stability
The stability of the this compound monomer is critically dependent on controlling its polymerization. During its synthesis, particularly from precursors like methyltrichlorosilane (B1216827), inhibitory mechanisms are employed to prevent premature or uncontrolled polymerization. One effective method involves using hydrochloric acid as a polymerization inhibitor. google.com By conducting the hydrolysis and polycondensation reaction in the presence of 18-22% hydrochloric acid, the reaction rate can be managed, ensuring it is both fast and complete without uncontrolled polymer growth. google.com This controlled environment, with reaction temperatures maintained between 28-32 °C, allows for the formation of methylsilicic acid, the precursor to this compound, while significantly improving the final product yield to over 75%. google.com This use of an acidic medium as an inhibitor is essential for maintaining the stability of the monomeric species before the final substitution reaction with sodium hydroxide. google.com
Spectroscopic and Advanced Analytical Characterization of Sodium Methylsilanetriolate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic-level structure of molecules. For organosilicon compounds like sodium methylsilanetriolate, NMR is indispensable for characterizing both the silicon-oxygen backbone and the organic methyl group.
Silicon-29 (²⁹Si) NMR spectroscopy is a highly specific technique for probing the chemical environment of silicon atoms within a molecule. huji.ac.il The chemical shift of a ²⁹Si nucleus is sensitive to the nature and number of substituents attached to it, making it an excellent tool for structural elucidation of silicon-based compounds. huji.ac.il
Key Research Findings:
The chemical environment of the silicon atom in organosilicon compounds significantly influences the ²⁹Si NMR chemical shift. huji.ac.il
For T-type structures, such as the one in methylsilanetriolate, the silicon nucleus is more shielded compared to Q-type structures (four oxygen linkages) and less shielded than D-type structures (two oxygen linkages).
The presence of the electron-donating methyl group and the electronegative oxygen atoms creates a unique electronic environment around the silicon atom.
| Silicon Environment | Expected ²⁹Si Chemical Shift Range (ppm) |
| T¹ (RSi(O⁻)₃) | -40 to -70 |
| Q⁰ (Si(O⁻)₄) | -70 to -110 |
| D¹ (R₂Si(O⁻)₂) | -5 to -25 |
This table provides estimated chemical shift ranges based on general knowledge of ²⁹Si NMR spectroscopy for organosilicon compounds.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic components of a molecule. nih.gov In this compound, these techniques are used to identify and confirm the presence of the methyl group attached to the silicon atom.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show a single, sharp signal corresponding to the three equivalent protons of the methyl group (CH₃). The chemical shift of this signal is influenced by the neighboring silicon atom. Typically, protons on a methyl group attached to a silicon atom appear in the upfield region of the spectrum, usually between 0 and 0.5 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display a single resonance for the carbon atom of the methyl group. Similar to ¹H NMR, the chemical shift of this carbon is influenced by the attached silicon atom. The signal for the methyl carbon in methyl-silicon compounds generally appears in the upfield region of the ¹³C NMR spectrum.
Key Research Findings:
The chemical shifts of the methyl protons and carbon are characteristic of the Si-CH₃ group.
The simplicity of the spectra, with a single peak in both ¹H and ¹³C NMR for the methyl group, confirms the high symmetry of this part of the molecule.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹H | Si-CH₃ | 0.1 - 0.4 |
| ¹³C | Si-CH₃ | -5 to 5 |
This table provides estimated chemical shift ranges based on typical values for methyl-substituted silanes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is particularly useful for confirming the presence of Si-O and C-H bonds.
The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Si-O Vibrations: The silicon-oxygen bonds in the silanetriolate group give rise to strong and broad absorption bands in the fingerprint region of the IR spectrum. The asymmetric stretching vibration of the Si-O bond is typically observed in the range of 1000-1100 cm⁻¹. This broad and intense band is a hallmark of siloxane and silicate (B1173343) compounds.
C-H Vibrations: The methyl group (CH₃) exhibits characteristic C-H stretching and bending vibrations. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group are expected to appear in the region of 2900-3000 cm⁻¹. Additionally, characteristic bending vibrations for the Si-CH₃ group can be observed at lower wavenumbers.
Key Research Findings:
The strong absorption band in the 1000-1100 cm⁻¹ region is a definitive indicator of the Si-O backbone.
The presence of sharp peaks in the 2900-3000 cm⁻¹ range confirms the existence of the methyl group attached to the silicon atom.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Asymmetric Stretch | Si-O | 1000 - 1100 |
| Symmetric Stretch | C-H (in Si-CH₃) | 2950 - 2970 |
| Asymmetric Stretch | C-H (in Si-CH₃) | 2850 - 2870 |
| Symmetric Bend | Si-CH₃ | 1250 - 1270 |
This table provides expected vibrational frequencies based on established IR correlation tables for organosilicon compounds.
Other Advanced Characterization Techniques in Material Analysis
Beyond standard spectroscopic methods, a range of sophisticated analytical techniques are employed to probe the specific attributes of materials derived from this compound, such as polymethylsilsesquioxanes (PMSQ) and other organosilica networks.
N2-Physisorption for Porosity and Surface Area Analysis
Nitrogen physisorption is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. This method relies on the physical adsorption of nitrogen gas onto the surface of a material at cryogenic temperatures (77 K). For materials derived from this compound, such as PMSQ aerogels and microspheres, this analysis reveals key textural properties.
Research has shown that porous spherical PMSQ particles, synthesized from the hydrolysis and condensation of a methyltrimethoxysilane (B3422404) precursor, can exhibit high surface areas. For instance, certain PMSQ microspheres have been reported to possess a specific surface area of 817 m²/g. aps.org Similarly, polyhedral silsesquioxane polymers can also form highly porous materials, with specific surface areas ranging from 380 to 530 m²/g. researchgate.net The pore structure of these materials is a critical factor in their application, for example, in chromatography, where the low silanol (B1196071) activity and porous nature of PMSQ make it a promising alternative to traditional silica-based stationary phases for the separation of basic compounds. aps.org
Table 1: Textural Properties of Polymethylsilsesquioxane (PMSQ) Materials
| Material Type | Precursor | Specific Surface Area (m²/g) | Pore Volume (mL/g) | Reference |
|---|---|---|---|---|
| PMSQ Microspheres | Methyltrimethoxysilane | 817 | Not Specified | aps.org |
| Polyhedral Silsesquioxane Polymer | Hydrosilylation of octahydridosilsesquioxanes and octavinylsilsesquioxanes | 380 - 530 | 0.19 - 0.25 | researchgate.net |
| Poly(methylsilsesquioxane) Aerogels | Methyltrimethoxysilane | Not Specified | Not Specified | iipseries.org |
X-ray Diffraction (XRD) for Crystalline Structure
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase composition, and degree of crystallinity. While many polymers derived from this compound, such as PMSQ resins, are often amorphous, XRD can be employed to identify any crystalline domains or phases present. gelest.com
For instance, in composites of polysiloxane elastomers with polyhedral oligomeric silsesquioxanes (POSS), XRD has been used to study the dispersion and state of the POSS filler. libretexts.org These studies have shown that highly crystalline POSS macromers can become partially amorphous upon heating and can recrystallize upon cooling, forming hexahedral or flake-like structures within the polymer matrix. libretexts.org The XRD patterns of such composites can reveal the coexistence of crystalline POSS and amorphous polysiloxane phases. libretexts.org
While a specific XRD pattern for pure, simple this compound is not widely published, analysis of related sodium silicates, such as sodium metasilicate (B1246114) (Na₂SiO₃), shows characteristic diffraction peaks corresponding to its crystalline structure. researchgate.netresearchgate.net In thermochemically modified silicate-sodium compositions, XRD has been used to identify the formation of new crystalline phases, such as zinc metasilicate (ZnSiO₃), while noting the absence of crystalline sodium silicate phases. e3s-conferences.org
High-Resolution Transmission Electron Microscopy (HRTEM) for Morphology
High-resolution transmission electron microscopy (HRTEM) is an imaging technique that allows for the direct visualization of the morphology, size, and arrangement of atoms in a material at the nanoscale. For derivatives of this compound, particularly in the form of nanoparticles or porous networks, HRTEM provides invaluable information about their structure.
Studies on mesoporous silica (B1680970) nanoparticles (MSNs), which can be synthesized using organosilane precursors, have utilized HRTEM to reveal their morphology. These images often show spherical particles with sizes in the range of 80-120 nm. mdpi.com Furthermore, HRTEM can resolve the internal porous structure, showing features like a honeycomb-like arrangement of hexagonal, straight channels extending through the spherical particles. mdpi.commdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the surface of materials derived from this compound, as surface properties are often critical to their function.
XPS has been used to study the chemical nature of polysiloxane surfaces, revealing the presence of silicon, oxygen, and carbon. nih.gov In organosilane-modified surfaces, XPS can quantify the atomic percentages of these elements, as well as others introduced during functionalization, such as nitrogen, sulfur, or fluorine. rsc.org High-resolution XPS spectra of the Si 2p, C 1s, and O 1s regions provide detailed information about the chemical bonding environments. For example, the Si 2p peak can be deconvoluted to distinguish between silicon in the silica or polysiloxane network (Si-O bonds) and silicon bonded to organic groups (Si-C bonds). nih.govnih.gov
The binding energies of the core electrons are sensitive to the chemical environment of the atom. For instance, in mesoporous silica nanoparticles functionalized with various organic groups, the characteristic silicon peak is observed around 103.7 eV. tytlabs.co.jp The C 1s peak can often be resolved into components corresponding to C-C/C-H bonds (around 285.0 eV), C-O/C-N bonds (around 286.5 eV), and C=O bonds (around 288.8 eV). tytlabs.co.jp
Table 2: Representative Binding Energies from XPS Analysis of Organosilane-Modified Surfaces
| Element | Core Level | Binding Energy (eV) | Corresponding Functional Group/Bond | Reference |
|---|---|---|---|---|
| Silicon | Si 2p | ~103.7 | Si-O in silica/siloxane | tytlabs.co.jp |
| Carbon | C 1s | ~285.0 | C-C, C-H | tytlabs.co.jp |
| Carbon | C 1s | ~286.5 | C-O, C-N | tytlabs.co.jp |
| Carbon | C 1s | ~288.8 | C=O (amide/acid) | tytlabs.co.jp |
| Nitrogen | N 1s | ~399.8 | Amine/Amide | tytlabs.co.jp |
| Nitrogen | N 1s | ~402.0 | Protonated Amine/Other N species | tytlabs.co.jp |
X-ray Absorption Fine Structure Spectroscopy (XAFS) for Local Atomic Structure
X-ray Absorption Fine Structure (XAFS) is a technique that provides information about the local atomic structure and chemical state of a specific element in a material. XAFS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES, the region near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For silicon-containing materials, the Si K-edge XANES can distinguish between different coordination environments. For example, the Si K-edge absorption for silicates is around 1847 eV. researchgate.net Studies on various silicon dioxide polymorphs have shown that the features in the Si K-edge XANES are related to the coordination number of the silicon atoms, Si-O bond length, and Si-O-Si bond angle. arizona.edu
EXAFS provides information about the number, type, and distance of neighboring atoms to the absorbing atom. This is achieved by analyzing the oscillations in the X-ray absorption coefficient above the absorption edge. While specific XAFS studies on this compound are not abundant, research on related silicate glasses and organo-functionalized silica provides a framework for how this technique could be applied. For example, EXAFS has been used to study the coordination of metal ions adsorbed to silica surfaces. nih.gov In principle, Si K-edge EXAFS could be used to determine the Si-O and Si-C bond distances and coordination numbers in polysiloxanes derived from this compound.
Thermogravimetric Analysis (TGA) for Thermal Reaction Monitoring
Thermogravimetric analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. TGA is used to determine the thermal stability of a material and to study its decomposition behavior. For polymers derived from this compound, such as polymethylsilsesquioxane (PMSQ), TGA provides crucial information about their performance at elevated temperatures.
PMSQ is known for its excellent thermal stability. researchgate.netacs.org TGA studies on methyl-functionalized mesoporous silica show a mass loss in the temperature range of 270-360°C, which is attributed to the oxidation of the Si-CH₃ group to Si-OH. uni-frankfurt.de A further weight loss at higher temperatures (420-560°C) corresponds to the dissociation of the surface organic groups. uni-frankfurt.de
The incorporation of polyhedral oligomeric silsesquioxanes (POSS) into methylsilicone resins has been shown to significantly improve their thermal stability. acs.org TGA curves of these nanocomposites show increased decomposition temperatures. For instance, the temperature for 1% weight loss can be significantly higher in the POSS-containing nanocomposites compared to the pure methylsilicone resin. acs.org The degradation of polysiloxanes can involve complex bond redistribution reactions at the silicon atom, and the presence of nanoparticles like silver can influence the temperatures at which these processes occur. mdpi.com
Table 3: Thermal Decomposition Data for Methyl-Functionalized Silica and Related Materials
| Material | Decomposition Stage | Temperature Range (°C) | Associated Process | Reference |
|---|---|---|---|---|
| Methyl Functionalized Mesoporous Silica | First Stage | 270 - 360 | Oxidation of Si-CH₃ to Si-OH | uni-frankfurt.de |
| Methyl Functionalized Mesoporous Silica | Second Stage | 420 - 560 | Dissociation of surface organic groups | uni-frankfurt.de |
| Hepta(isobutyl)trisilanol Silsesquioxane | Initial Mass Loss | 150 - 210 | Dehydrative condensation | nih.gov |
| Polysiloxane/Ag Nanocomposites | Bond Redistribution | 30 - 650 | Redistribution of bonds at the silicon atom | mdpi.com |
Polymerization Science and Material Engineering Applications
Role as a Precursor in Silicone Polymer Synthesis
Sodium methylsilanetriolate serves as a key intermediate in the creation of silicone polymers. atamanchemicals.comsmolecule.com Silicones are known for their high stability, flexibility, and resistance to extreme temperatures and chemicals, owing to the strong siloxane bonds (–Si–O–Si–) that form their backbone. shinetsusilicone-global.comsimtec-silicone.com
This compound contributes to the formation of a three-dimensional network structure in silicone polymers through crosslinking. atamanchemicals.com The process typically involves condensation reactions, where the silanol (B1196071) groups (Si-OH) on the this compound, or its hydrolyzed form, react with other silanol groups or hydrolyzable groups on polymer chains. smolecule.comresearchgate.net This reaction forms stable siloxane bridges (Si-O-Si), releasing small molecules like water or alcohol as byproducts. researchgate.net
The trifunctional nature of the methylsilanetriolate unit, with three reactive oxygen-bound sites, allows it to act as a potent crosslinking agent, creating a densely reticulated but still potentially fluid material. amazonaws.comresearchgate.net This crosslinking process is fundamental to converting linear or branched silicone polymers into a durable, elastomeric network. researchgate.net
Simultaneously, the presence of methyl groups can affect the flexibility of the polymer. These organic groups can reduce the glass transition temperature (Tg), which helps to mitigate brittle fracture, particularly in low-temperature conditions. smolecule.com The degree of crosslinking is a critical factor; a higher density of crosslinks generally leads to a harder, more rigid material, while lower densities result in softer, more flexible elastomers. gac.edu This balance allows for the tailoring of silicone materials for a wide range of applications, from flexible sealants to rigid resins. researchgate.net
Enhancement of Concrete Durability and Hydrophobicity
This compound is widely used as a surface treatment or admixture to protect concrete and other masonry from water damage. smolecule.comresearchgate.net Its effectiveness stems from its ability to create a water-repellent layer that is also breathable. guidechem.comxjysilicone.com
When applied to a porous substrate like concrete, this compound reacts with carbon dioxide in the air and moisture present in the material. researchgate.netguidechem.commade-in-china.com This reaction causes the compound to hydrolyze and polycondense, forming a stable, water-repellent polysiloxane network within the pores of the concrete. researchgate.net
The hydrophobic nature of this network is attributed to the orientation of the methyl groups, which face outwards and repel water molecules. guidechem.com This dramatically reduces the surface tension and prevents liquid water from penetrating the substrate, causing it to bead up and roll off. guidechem.comxjysilicone.com Studies have shown that this treatment can decrease water absorption by as much as 95%. smolecule.comresearchgate.net Unlike surface coatings that can trap moisture, the resulting silicone layer is permeable to water vapor, allowing the concrete to "breathe" and preventing issues like blistering or peeling. xjysilicone.com This barrier also offers protection against environmental factors like acid rain. xjysilicone.com
Research has demonstrated that concrete treated with silicone admixtures shows a substantial improvement in durability, in some cases more than doubling the number of freeze-thaw cycles it can withstand compared to untreated, air-entrained concrete, especially in the presence of de-icing salts. trb.org This protective quality reduces spalling and efflorescence (the migration of salts to the surface), thereby extending the service life of the structure. made-in-china.com
Table 1: Effect of Silicone Admixture on Concrete Freeze-Thaw Durability
| Concrete Type | Average Durability (Cycles) | Improvement |
| Air-Entrained | 250 | - |
| Silicone-Admixed | 560 | 124% |
| Data sourced from studies on concrete durability using a rapid-cycle freeze-thaw test in a 10% NaCl solution. trb.org |
Adhesion Promotion in Coatings, Adhesives, and Sealants
This compound and other organofunctional silanes are frequently used as adhesion promoters or coupling agents in formulations for coatings, adhesives, and sealants. smolecule.comamazonaws.comdow.com They are particularly effective at creating strong, durable bonds between dissimilar materials, such as inorganic substrates (like glass, metal, and concrete) and organic polymers. dow.comgoogle.com
Table 2: Impact of this compound on Polyurethane Adhesive Strength
| Substrate | Adhesive Formulation | Lap Shear Strength (MPa) |
| Aluminum | Standard Polyurethane | 8.2 |
| Aluminum | Polyurethane with 0.5-1.0 wt% this compound | 12.7 |
| Data reflects the enhancement of adhesion on aluminum substrates. smolecule.com |
Interfacial Bonding Mechanisms at Substrate-Coating Interfaces
The efficacy of this compound in coatings is largely dependent on its ability to form strong and durable bonds at the interface between a substrate and the coating. The primary mechanism involves the formation of covalent bonds with hydroxyl-rich surfaces.
The reactive silanol groups (-Si-OH), which can be formed from the sodium salt, are key to its function. These groups can react with hydroxyl (-OH) groups present on the surface of substrates like glass, ceramics, and metals. vbinsulation.com This reaction is a condensation process that forms stable, covalent siloxane bonds (Si-O-Substrate). evonik.com These bonds anchor the coating polymer to the substrate surface, creating a robust interface that is distinct from non-bonded interactions like van der Waals forces or hydrogen bonding. evonik.comepa.gov
The main mechanisms responsible for interfacial bonding are summarized below:
Chemical Bonding: Formation of strong, covalent siloxane bonds between the silanol groups of the compound and hydroxyl groups on the substrate surface. vbinsulation.comevonik.com
Mechanical Interlocking: Occurs when a coating material penetrates the irregularities, pores, and crevices of a rough substrate surface, creating a physical anchor. nasa.govscsfoam.com
Interdiffusion: Involves the entanglement of polymer chains from the coating with molecules at the substrate surface, driven by intermolecular interactions. nasa.gov
Electrostatic Adhesion: Attraction between electrically charged bodies at the interface. nasa.gov
Influence on Coating Performance and Longevity
The strong interfacial bonding established by this compound directly translates to improved coating performance and longevity. By ensuring excellent adhesion, the coating is less likely to delaminate, crack, or fail, even when subjected to environmental stressors. sprayman.co
Coatings formulated with or containing this compound exhibit enhanced resistance to water, chemicals, and UV radiation. epa.gov This protective quality helps maintain the appearance and functionality of the coated parts over an extended service life. For instance, in the construction industry, its application on masonry can reduce water absorption by as much as 95% compared to untreated materials. vbinsulation.com This significantly mitigates damage from freeze-thaw cycles and the growth of mold and mildew, thereby increasing the substrate's lifespan. iee-sf.comberkeley.edu The durability of the electroplated or coated layer is a critical factor that directly influences the reliability and service life of components in high-stakes applications. sprayman.co
Research Findings on Coating Performance
| Property | Finding | Reference |
|---|---|---|
| Water Repellency | Reduces water absorption in concrete and brick by up to 95% compared to untreated materials. | vbinsulation.com |
| Durability | Provides resistance to water, chemicals, and UV radiation, improving the longevity of exterior coatings. | epa.gov |
| Adhesion | Forms stable covalent bonds with hydroxyl-rich substrates, anchoring the coating securely. | vbinsulation.comevonik.com |
| Surface Energy | Modified glass surfaces exhibit lower surface free energies (28–35 mN/m) compared to unmodified glass (72 mN/m). | vbinsulation.com |
Surface Modification for Porous Materials
Hydrophobic Surface Treatment for Masonry and Textiles
This compound and its potassium-based counterpart, potassium methylsilanetriolate, are widely used as water-repellent agents for porous materials like masonry and textiles. vbinsulation.comwhysprayfoam.org When applied to substrates such as concrete, brick, stone, or plaster, the compound penetrates the pores and reacts with atmospheric carbon dioxide (CO2) and the inherent moisture. vbinsulation.comiee-sf.comberkeley.edu This reaction forms a hydrophobic, yet breathable, polymethylsilicic acid network. berkeley.edu
This invisible barrier significantly reduces water absorption, which in turn prevents issues like efflorescence (salt deposits on the surface), damage from freeze-thaw cycles, and the growth of microorganisms. iee-sf.com The treatment is non-film-forming and preserves the natural appearance of the substrate. iee-sf.com In textile applications, it imparts water and stain resistance to fabrics without compromising their breathability or flexibility. berkeley.edu
Barrier Coatings for Paper and Packaging Substrates
In the paper and packaging industry, there is a growing need for functional barrier coatings to improve water and grease resistance as alternatives to plastic layers. This compound can be used to create a waterproof barrier layer on paper substrates. The related compound, potassium methylsilanetriolate, is also noted for its use in coatings for paper and cardboard to enhance water resistance and durability. whysprayfoam.org These siliconate-based treatments can penetrate the paper fibers and form a hydrophobic barrier, reducing the material's susceptibility to moisture. This is a crucial property for food packaging and other applications where preventing liquid penetration is essential.
Applications in Advanced Functional Materials
Development of Spray Foam Insulation Systems
Based on the available research, there is no direct evidence to suggest that this compound is a standard component in the development of common spray polyurethane foam (SPF) insulation systems. Extensive documentation shows that SPF is predominantly a two-component system consisting of an "A-side" (methylene diphenyl diisocyanate - MDI) and a "B-side" which is a blend of polyols, catalysts, blowing agents, surfactants, and flame retardants. iee-sf.com
Role in Silicone Rubber Production
This compound serves as a crucial component in the production of certain types of silicone rubber, particularly in condensation curing systems. Its primary function is to act as a crosslinking agent, a substance that creates a network of chemical bonds between the long polymer chains of silicone, transforming the liquid or semi-solid prepolymer into a solid, elastic rubber.
In the presence of moisture, this compound hydrolyzes to form methylsilanetriol (B1219558) and sodium hydroxide (B78521). The methylsilanetriol, which has three reactive hydroxyl (-OH) groups, is the active crosslinking molecule. This trifunctional nature allows it to connect three separate polydimethylsiloxane (B3030410) (PDMS) polymer chains, which typically have hydroxyl groups at their ends (α, ω-dihydroxypolydimethylsiloxanes).
The crosslinking process, known as vulcanization or curing, occurs through a series of condensation reactions. The hydroxyl groups of the methylsilanetriol react with the terminal hydroxyl groups on the PDMS chains. smolecule.com In each reaction, a molecule of water is eliminated, and a stable silicon-oxygen-silicon (Si-O-Si) or siloxane bond is formed. smolecule.com These bonds are the backbone of the silicone polymer network. atamanchemicals.com The repetition of this reaction builds a three-dimensional, crosslinked structure that gives the silicone rubber its characteristic elasticity, mechanical strength, and durability. atamanchemicals.comevonik.com
This type of curing is common in Room-Temperature-Vulcanizing (RTV) silicone systems. wikipedia.org In these formulations, all the necessary components, including the silicone polymer, the crosslinker (like this compound), and a catalyst (often a tin compound), are mixed. uni-wuppertal.de The curing process is then initiated by ambient moisture. sickft.hu
The concentration and functionality of the crosslinking agent are critical variables that determine the final properties of the silicone rubber. By incorporating a trifunctional crosslinker like methylsilanetriol (derived from this compound), a dense and robust network is created. The extent of this crosslinking directly influences the material's mechanical properties. An increase in crosslink density typically leads to a harder, stronger, and less flexible rubber. evonik.com Conversely, a lower concentration of the crosslinker results in a softer and more elastic material. Therefore, by carefully controlling the amount of this compound in the formulation, manufacturers can tailor the properties of the silicone rubber to the specific requirements of an application. atamanchemicals.com
Research Findings on Crosslinking and Mechanical Properties
The use of organosilicon compounds as crosslinking agents is fundamental to tailoring the performance of silicone elastomers. The mechanical properties of the final cured rubber—such as tensile strength, elongation at break, and hardness—are directly correlated to the density of the crosslinked network.
Mechanism of Action : this compound functions as a precursor to a trifunctional crosslinking agent in condensation cure systems. Upon hydrolysis, it forms methylsilanetriol (CH₃Si(OH)₃). The three hydroxyl groups on this molecule can react with the terminal hydroxyl groups of linear polydimethylsiloxane (PDMS) chains. smolecule.comdtu.dk This reaction, catalyzed typically by a tin compound, forms a stable three-dimensional siloxane (Si-O-Si) network, converting the viscous polymer into a solid elastomer. uni-wuppertal.de
Effect on Crosslink Density : The concentration of this compound is a key factor in controlling the crosslink density of the silicone rubber. A higher concentration of this trifunctional crosslinker leads to a greater number of connection points within the polymer matrix, resulting in a more tightly crosslinked network. uni-hamburg.de This increased density restricts the movement of the polymer chains, which in turn affects the macroscopic properties of the material.
Influence on Mechanical Properties :
Hardness : Increased crosslink density generally results in a higher Shore A hardness value, as the material becomes more resistant to indentation.
Tensile Strength : The tensile strength, or the stress required to pull the material apart, often increases with crosslink density up to an optimal point. Beyond this, the material may become too brittle, leading to a decrease in tensile strength. mdpi.com
Elongation at Break : Elongation, which measures how much the material can stretch before breaking, is inversely related to crosslink density. A higher degree of crosslinking reduces the ability of the polymer chains to slide past one another, thus decreasing the material's elasticity and elongation potential. uni-hamburg.demdpi.com
The following table illustrates the expected qualitative and quantitative impact of varying the concentration of a trifunctional crosslinking agent like this compound on the final properties of a standard condensation-cured silicone rubber.
| Crosslinker Concentration (% w/w) | Expected Shore A Hardness | Expected Tensile Strength (MPa) | Expected Elongation at Break (%) | General Characteristics |
|---|---|---|---|---|
| Low (e.g., 1-2%) | 10 - 20 | 1.5 - 3.0 | 400 - 600 | Very soft, highly flexible, high elasticity |
| Medium (e.g., 3-5%) | 25 - 35 | 3.5 - 5.0 | 200 - 350 | Medium softness, good balance of strength and flexibility |
| High (e.g., 6-8%) | 40 - 50 | 4.5 - 6.0 | 100 - 150 | Hard, lower flexibility, higher modulus |
Note: The data in this table is illustrative and represents typical trends observed in condensation-cured silicone elastomers. Actual values can vary significantly based on the specific formulation, including the molecular weight of the base polymer, the type and concentration of fillers, and the curing conditions.
Interfacial and Compatibility Research with Composite Systems
Synergy with Other Organosilanes and Siloxanes
Co-formulating sodium methylsilanetriolate with other organosilanes or siloxanes has been shown to improve a range of material properties, most notably water repellency and mechanical strength. smolecule.com For example, hybrid coating systems that combine this compound with epoxy resins demonstrate superior performance, achieving high adhesion values and significant resistance to salt spray. smolecule.com This enhanced performance is attributed to the creation of a more complex and robust cross-linked network at the material's interface. Depending on the desired outcome, this compound can be paired with various silanes, such as alkylsilanes, which are primarily used for hydrophobization. evonik.com
| Property | Enhancement Achieved | Co-formulant Type | Mechanism |
|---|---|---|---|
| Water Repellency | Reduced water absorption by up to 95% | Alkylsilanes | Formation of a dense hydrophobic silicate (B1173343) network on the surface. smolecule.com |
| Adhesion | Achieved crosshatch adhesion value of 5B (ASTM D3359) | Epoxy Resins | Improved interfacial bonding and cross-linking between substrate and coating. smolecule.com |
| Corrosion Resistance | Exceeded 1,000 hours of salt spray resistance | Epoxy Resins | Creation of a durable barrier that prevents penetration of corrosive agents. smolecule.com |
| Mechanical Strength | Tensile strength improved by 15-20% in composites | General Silanes/Siloxanes | Enhanced coupling between inorganic fillers and the polymer matrix. smolecule.com |
Interactions with Inorganic Fillers and Pigments
In the realm of polymer composites, the effective dispersion and stabilization of inorganic fillers and pigments are critical challenges. evonik.com this compound serves as a vital coupling agent, forming a chemical bridge between the surfaces of inorganic materials and the organic polymer matrix. smolecule.comevonik.com This interaction is crucial for translating the properties of individual components into a high-performance composite material. The bifunctional nature of the molecule, with its reactive silanol (B1196071) groups and organic methyl group, allows it to bond with inorganic surfaces while simultaneously enhancing compatibility with the polymer. smolecule.com
The primary mechanism by which this compound and other organosilanes improve dispersion is through surface modification of the filler or pigment particles. evonik.com Inorganic materials like silica (B1680970), talc, titanium dioxide, and aluminum hydroxide (B78521) are naturally hydrophilic, making them difficult to disperse evenly within a hydrophobic polymer matrix. evonik.com
The silanol groups (Si-OH) of this compound react with the hydroxyl groups present on the surface of these inorganic particles. This reaction forms a covalent bond, effectively coating the particle with an organofunctional layer. evonik.com The outward-facing methyl groups on the this compound molecules render the particle surface more hydrophobic and organophilic, reducing inter-particle agglomeration and promoting homogeneous distribution throughout the polymer. smolecule.com In silicate-based paints, this stabilization effect has been observed to reduce pigment settling by as much as 40%. smolecule.com The process ensures that fillers and pigments are distributed effectively, which is essential for them to exert their maximum effect on the final product. evonik.com
Research has demonstrated that this coupling functionality can lead to a 15–20% improvement in tensile strength and a 30% reduction in water absorption in glass-fiber-reinforced composites. smolecule.com Better dispersion also leads to improved processing characteristics, such as better flow and formability of the composite material. evonik.com The enhanced water resistance at the filler-polymer interface prevents moisture from penetrating the material, which improves the durability and lifespan of the final product. evonik.com
| Performance Metric | Observed Effect | Underlying Mechanism |
|---|---|---|
| Tensile Strength | Increase of 15-20% | Improved stress transfer from polymer to filler. smolecule.com |
| Water Absorption | Reduction of 30% | Hydrophobization of the filler-polymer interface. smolecule.comevonik.com |
| Pigment Settling | Reduction of 40% in silicate paints | Stabilization of colloidal suspensions. smolecule.com |
| Adhesion | Improved adhesion to metallic substrates | Enhanced interfacial bonding. smolecule.com |
| Processing | Better flow capability and formability | Reduced viscosity and improved filler dispersion. evonik.com |
Surface Adsorption and Chemical Grafting on Substrates
Surface modification techniques are employed to alter the physicochemical properties of a substrate to improve its performance in a specific application. diva-portal.org this compound excels in this area due to its ability to adsorb onto surfaces and subsequently form stable, covalent bonds through a process known as chemical grafting. smolecule.comdtu.dk This process is particularly effective on hydroxyl-rich substrates like glass, ceramics, and silicate-based building materials. smolecule.com
The surfaces of silicate materials, such as concrete, brick, and glass, are populated with free hydroxyl (-OH) groups. guidechem.commdpi.comnih.gov These groups are reactive sites that readily engage with the silanol functionalities of this compound. When applied in an aqueous solution, the this compound molecules adsorb onto the substrate. The silanol groups then undergo a condensation reaction with the surface hydroxyls. guidechem.commdpi.com
This reaction forms a strong and durable Si-O-Si (siloxane) bond, effectively grafting the methylsiloxy groups onto the surface. mdpi.com As this process occurs across the surface, a cross-linked, water-repellent silicate network is formed. smolecule.com This newly formed layer significantly reduces the surface tension and alters the wettability from hydrophilic to hydrophobic. guidechem.com Studies have shown that this surface treatment consumes the reactive hydroxyl groups, leading to a significant increase in the water contact angle and a reduction in water absorption by up to 95%. smolecule.commdpi.com This chemical transformation provides a permanent and effective barrier against water ingress. mdpi.com
Computational and Theoretical Studies of Sodium Methylsilanetriolate Systems
Molecular Dynamics and Density Functional Theory Simulations
Molecular dynamics and Density Functional Theory (DFT) are two cornerstone simulation techniques in computational chemistry. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational behaviors. nih.govmdpi.com DFT calculations, on the other hand, are employed to investigate the electronic structure of systems, allowing for the prediction of energies, reaction pathways, and various molecular properties. nih.gov The combination of these methods enables a comprehensive understanding of complex chemical systems like sodium methylsilanetriolate.
The behavior of this compound in solution is critical to its applications, particularly its hydrolysis and subsequent condensation reactions in water. smolecule.com Molecular dynamics simulations are exceptionally well-suited to predict how the ionic compound interacts with solvent molecules. By simulating the system at an atomistic level, researchers can observe the formation and structure of solvation shells around the sodium cation and the methylsilanetriolate anion. rsc.orgpsu.edu
Studies on similar sodium-containing aqueous systems reveal that the structure of the ion's solvation shell is a key determinant of its behavior at interfaces and in bulk solution. rsc.orgnih.gov For this compound, MD simulations could predict the orientation of water molecules around the methyl and silanetriolate groups, influencing the compound's reactivity. cymitquimica.com The simulations can track the diffusion of ions and solvent molecules, providing data on the dynamic stability of different conformations. mdpi.com This information is crucial for understanding how the compound disperses and reacts when used as a surface treatment or additive.
The following table illustrates the type of data that can be obtained from MD simulations to characterize the interaction between a solute and a solvent, which would be applicable to this compound in an aqueous environment. The data presented is based on findings for sodium ions in aqueous solutions.
| Simulation Parameter | Value/Observation | Significance for this compound |
| Na⁺-Oxygen (Water) RDF Peak | 2.3 - 2.5 Å | Indicates the average distance of the first solvation shell of water molecules around the sodium ion. |
| Na⁺ Coordination Number | 4 - 6 | Represents the average number of water molecules directly interacting with the sodium ion. |
| Solvent Exchange Rate | 10⁹ - 10¹⁰ s⁻¹ | Describes the lability of the solvation shell, indicating how quickly water molecules are exchanged. psu.edu |
| System Density | Matches Experimental Density | Ensures the simulation accurately represents the physical conditions of the real system. arxiv.org |
This interactive table showcases typical parameters derived from MD simulations of sodium ions in water, which are analogous to what would be studied for this compound systems.
While MD simulations reveal the dynamics of a system, Density Functional Theory (DFT) calculations are essential for elucidating the energetics of chemical reactions. For this compound, key reactions include hydrolysis in the presence of water to form silanol (B1196071) groups and subsequent condensation to create siloxane bonds (Si-O-Si). smolecule.com DFT can be used to map the potential energy surface of these reaction pathways.
By calculating the energies of reactants, products, and intermediate structures, a minimum-energy reaction pathway can be determined. nih.gov This process involves identifying the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction kinetics. For instance, in the hydrolysis of the Si-O⁻ bond, DFT would model the approach of a water molecule, the breaking of the Si-O⁻ bond, and the formation of a Si-OH group. The activation energy derived from the transition state energy provides a quantitative measure of how fast the reaction is likely to proceed. Such calculations have been successfully used to understand reaction mechanisms in other sodium-based systems used in energy storage, where the formation of intermediate compounds is key to performance. nih.gov
The following table presents an example of data generated from DFT calculations for a conversion reaction, illustrating how such data could be used to understand the stability of intermediates in the hydrolysis and condensation of this compound.
| Intermediate Species (Hypothetical) | Calculated Formation Energy (eV) | Stability |
| Na[CH₃Si(OH)O₂] | -2.5 | Metastable Intermediate |
| Na[CH₃Si(OH)₂O] | -3.1 | More Stable Intermediate |
| [CH₃Si(OH)₃] + NaOH | -4.2 | Reaction Products |
| Dimer: Na₂[(CH₃SiO₂)₂O] | -5.8 | Stable Condensation Product |
This interactive table provides a conceptual illustration of how DFT calculations can be used to assess the stability of intermediates along a reaction pathway for this compound.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, including DFT, provide fundamental insights into the electronic structure of a molecule, which dictates its chemical bonding, charge distribution, and reactivity. wavefun.com For this compound, these calculations can clarify the nature of the ionic bond between the sodium cation (Na⁺) and the methylsilanetriolate anion [CH₃Si(O)₃]³⁻, as well as the covalent Si-C and Si-O bonds within the anion.
Methods like Mulliken population analysis or calculations of maximally localized Wannier functions can be used to determine the partial charges on each atom. aps.org This information reveals the degree of charge separation and the polarity of the bonds. For example, analyzing the charge distribution helps to understand the interaction between the methyl group and the siloxane backbone, which is relevant for its application as a coupling agent. smolecule.com Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify the most likely sites for nucleophilic or electrophilic attack, offering a theoretical basis for the compound's observed reactivity. wavefun.com
Bridging Theoretical Predictions with Experimental Observations
A critical aspect of computational research is the validation of theoretical models against experimental data. mdpi.com This synergy ensures that the computational models are an accurate representation of reality and allows for the confident prediction of properties that are difficult or impossible to measure experimentally.
For this compound systems, several avenues for bridging theory and experiment exist:
Reaction Energetics: The activation energies for hydrolysis and condensation reactions calculated via DFT can be compared with reaction rates measured experimentally under various conditions of pH and temperature.
Structural Properties: Bond lengths and angles predicted from DFT geometry optimizations can be compared with data from X-ray diffraction (XRD) studies on crystalline derivatives.
Spectroscopic Data: Theoretical vibrational frequencies (e.g., for Si-O, Si-C, and O-H stretches) calculated from quantum chemical methods can be correlated with experimental infrared (IR) or Raman spectra. This comparison helps to assign spectral features to specific molecular motions.
Thermodynamic Properties: As demonstrated in studies of other materials, predicted thermodynamic stability and phase transition temperatures can be directly compared with experimental measurements from techniques like differential scanning calorimetry (DSC). aps.org
A successful computational protocol, validated against experimental NMR data, has been developed for studying sodium ions in complex liquid environments, demonstrating the power of combining simulation with experiment to gain detailed interpretations of molecular behavior. psu.edu A similar approach for this compound would significantly advance the understanding of its function in various applications.
Future Research Trajectories and Emerging Paradigms in Sodium Methylsilanetriolate Science
Innovations in Controlled Polymerization and Nanostructure Design
The synthesis of polysiloxane networks from sodium methylsilanetriolate has traditionally relied on conventional hydrolysis and polycondensation, which offers limited control over the final polymer architecture. Emerging research is focusing on adopting advanced polymerization techniques to achieve unprecedented control over molecular weight, dispersity, and topology.
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are well-established for creating well-defined organic polymers. mdpi.comnih.govwikipedia.org The future application of these methods to silicon-containing monomers derived from or designed to mimic the reactivity of this compound is a significant area of exploration. researchwithrutgers.commdpi.comacs.orggoogle.com For instance, surface-initiated ATRP (SI-ATRP) has been used to graft polymer brushes from silica (B1680970) nanoparticles, a process that could be adapted for surfaces functionalized with silanetriolates to create complex hybrid materials. mdpi.comgoogle.com These controlled polymerization methods offer the potential to synthesize block copolymers incorporating polysiloxane segments, leading to novel self-assembling materials. researchwithrutgers.com
Template-Assisted Synthesis: The sodium cation in this compound can act as a template, guiding the condensation of silanetriol units into specific architectures. This concept, known as template synthesis, is widely used in creating complex molecules like crown ethers and interlocked structures such as rotaxanes and catenanes. nih.govmdpi.comrsc.orgrsc.org Research into leveraging the alkali metal ion to direct the formation of specific polyhedral oligomeric silsesquioxanes (POSS) or other well-defined nanostructures from methylsilanetriolate precursors is a promising frontier. nih.gov Such control could lead to materials with highly uniform pore sizes and functionalities.
Self-Assembly and Nanostructure Design: The spontaneous organization of molecules into ordered structures, or self-assembly, is a powerful tool for bottom-up fabrication of nanomaterials. nih.gov The amphiphilic nature of hydrolyzing methylsilanetriolate species presents opportunities for creating self-assembled nanostructures like micelles, vesicles, or lamellar phases in solution, which can then be "locked" in place through polycondensation. Research is exploring how factors like pH, concentration, and the presence of salts or structure-directing agents can influence the self-assembly process to form tailored nanoparticles, nanotubes, and porous networks. nih.govmdpi.comtib.eu The goal is to move from randomly generated porous powders to designed nanostructures with predictable morphology and function. mdpi.com
Table 9.1: Comparison of Advanced Polymerization and Design Strategies
| Technique | Primary Advantage | Potential Application for this compound | Key Research Goal |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Precise control over polymer chain length and low dispersity. mdpi.com | Synthesis of well-defined polysiloxane-organic block copolymers. researchwithrutgers.commdpi.com | Creating novel amphiphilic polymers for drug delivery or nanoreactors. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Versatile for a wide range of monomers and reaction conditions. nih.govwikipedia.org | Grafting functional polymer brushes from silanetriolate-modified surfaces. researchgate.net | Developing advanced surface coatings with tailored properties. |
| Alkali Metal Template Synthesis | Use of the cation to direct the formation of specific cyclic or caged structures. nih.govmdpi.com | Controlled synthesis of specific Polyhedral Oligomeric Silsesquioxane (POSS) cages. | Production of molecular building blocks for hybrid materials. |
| Directed Self-Assembly | Spontaneous formation of ordered nanostructures from molecular precursors. nih.gov | Fabrication of mesoporous silica materials with uniform, tailored pore structures. | Creating high-performance catalysts, adsorbents, and membranes. |
Exploration of Novel Application Domains in Advanced Technologies
While this compound is well-established in construction and surface treatments, its unique chemical properties are being explored for use in a variety of advanced technologies.
Carbon Capture, Utilization, and Storage (CCUS): A significant emerging application is in profile control for CCUS, a critical technology for mitigating climate change. engineering.org.cn Researchers have developed novel dispersed particle gels (DPGs) where the gel particles are modified with potassium methylsilanetriolate (a close chemical analog). engineering.org.cn Upon exposure to CO₂, the methylsilanetriolate hydrolyzes, causing irreversible swelling and enhanced thermal stability of the gel particles. engineering.org.cn These modified gels show vastly improved plugging efficiency (95.3%) in high-permeability channels within geological formations compared to unmodified gels (82.8%), preventing CO₂ leakage and enhancing storage security in high-temperature reservoirs. engineering.org.cn
Advanced Coatings and Microfluidics: The ability of this compound to form hydrophobic monolayers on hydroxyl-rich surfaces is being leveraged in more sophisticated ways. smolecule.com By using techniques like UV/ozone patterning, it is possible to create surfaces with selectively hydrophilic and hydrophobic regions. smolecule.com This capability is crucial for the development of advanced microfluidic devices and "lab-on-a-chip" technologies, where precise control of fluid flow and wetting is essential. smolecule.com
Precursors for Electronic Materials: The thermal decomposition of polymers derived from methylsilanetriolates, known as poly(methylsilsesquioxane) (PMSSO), can yield silicon oxycarbide glasses. mdpi.comresearchgate.net Furthermore, silsesquioxane resins are being investigated for applications in microelectronics as spin-on-glass (SOG) dielectrics, which are used as insulating layers in the fabrication of integrated circuits. wikipedia.org Future research will focus on fine-tuning the polycondensation process of this compound to control the properties of these precursor resins, aiming for materials with optimal dielectric constants, thermal stability, and mechanical strength for next-generation electronic devices. wikipedia.org
Table 9.2: Emerging Applications of this compound in Advanced Technologies
| Application Domain | Function of this compound | Key Performance Metric | Technological Impact |
|---|---|---|---|
| Carbon Capture, Utilization, and Storage (CCUS) | Modifies hydrogel particles for irreversible swelling upon CO₂ contact. engineering.org.cn | Plugging efficiency of >95% in high-permeability formations. engineering.org.cn | Enhances the security and efficiency of geological CO₂ storage. engineering.org.cn |
| Microfluidics / Lab-on-a-Chip | Forms patterned hydrophobic/hydrophilic surfaces. smolecule.com | Precise control over surface free energies (e.g., 28–35 mN/m on modified glass). smolecule.com | Enables complex fluid manipulation in miniaturized diagnostic devices. smolecule.com |
| Electronics (Spin-on-Glass Dielectrics) | Acts as a precursor to poly(methylsilsesquioxane) resins. wikipedia.org | Tunable dielectric and thermal properties of the resulting ceramic-like films. | Facilitates the manufacturing of advanced integrated circuits. wikipedia.org |
| Advanced Composites | Serves as a coupling agent between inorganic fillers and polymer matrices. smolecule.com | 15-20% improvement in tensile strength in glass-fiber composites. smolecule.com | Development of lightweight, durable materials for aerospace and automotive industries. smolecule.com |
Development of Environmentally Benign Processing and Recycling Strategies
As with all chemical products, the environmental impact and end-of-life considerations for materials derived from this compound are of growing importance. Future research is heavily focused on green chemistry principles and establishing a circular economy for silicone-based materials.
Environmentally Benign Synthesis: The traditional synthesis of this compound involves the hydrolysis of methyltrichlorosilane (B1216827). smolecule.com Future research aims to optimize this process to minimize waste and energy consumption, for example, by exploring chlorine-free synthesis routes for the alkoxysilane precursors. mdpi.com The use of aqueous processing for this compound is already an advantage over many solvent-based systems. smolecule.com
Chemical Recycling and Depolymerization: Polysiloxane networks, which are formed from this compound, are thermosets and cannot be recycled by simple melting. nih.gov However, chemical recycling presents a viable path forward. mdpi.comresearchgate.netmdpi.comresearchgate.net This strategy involves the depolymerization of silicone waste back into low-molecular-weight cyclic or linear oligomers, which can then be purified and repolymerized to produce virgin-quality silicone. mdpi.commdpi.com Research is focused on finding efficient catalysts (e.g., fluoride (B91410) ions, strong acids, or bases) and process conditions (including the use of supercritical fluids) to break the siloxane (Si-O-Si) bonds effectively. nih.govmdpi.comresearchgate.net This approach is a cornerstone of creating a circular economy for silicone products, reducing landfill waste and dependence on virgin silicon metal. mdpi.comresearchgate.netpatsnap.com
Biodegradation Studies: While silicones are generally considered bio-inert, their ultimate fate in the environment is under investigation. The polymer derived from this compound, poly(methylsilsesquioxane), is reported by some programs to be persistent in the environment and not readily biodegradable under anaerobic conditions. ewg.org Understanding the long-term degradation pathways of these materials in soil and aquatic environments is crucial. researchgate.net Future studies will likely focus on the mechanisms of abiotic and biotic degradation, identifying potential breakdown products and assessing their environmental impact. researchgate.net
Table 9.3: Environmentally Focused Research Strategies
| Strategy | Description | Key Objective | Anticipated Outcome |
|---|---|---|---|
| Green Synthesis | Optimization of production routes to reduce energy input and hazardous byproducts. mdpi.com | Increase reaction efficiency and utilize chlorine-free precursors. | A more sustainable and cost-effective manufacturing process. |
| Chemical Recycling | Catalytic depolymerization of cross-linked polysiloxane waste into reusable monomers/oligomers. nih.govmdpi.commdpi.com | Achieve high-yield recovery of silicone building blocks from end-of-life products. | A closed-loop system reducing landfill waste and resource extraction. patsnap.com |
| Mechanical Recycling | Grinding thermoset silicone waste for use as a filler in new materials. nih.gov | Find high-value applications for the recycled powder to avoid downcycling. | Partial replacement of virgin fillers in composites and elastomers. |
| Biodegradation Analysis | Investigating the long-term environmental fate of poly(methylsilsesquioxane) networks. researchgate.netewg.org | Identify degradation mechanisms and potential ecotoxicity of byproducts. | Data-driven environmental risk assessment and design of more degradable materials. |
Advanced In-Situ Characterization for Reaction Monitoring
To achieve the fine control over polymerization and nanostructure formation detailed in section 9.1, it is essential to understand the underlying reaction kinetics and structural evolution in real time. Advanced in-situ characterization techniques are becoming indispensable tools for this purpose.
Real-Time Spectroscopic Monitoring: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking chemical changes. drawellanalytical.comuniversallab.org By implementing in-situ FTIR, researchers can monitor the hydrolysis of this compound and the subsequent condensation reactions as they happen. thermofisher.com This allows for the direct observation of the consumption of silanol (B1196071) groups and the formation of siloxane bonds, providing critical kinetic data that can be used to optimize reaction conditions and validate theoretical models. thermofisher.com Similarly, in-situ NMR spectroscopy can provide detailed information on the various silicate (B1173343) species present in solution as the reaction progresses. researchgate.netnih.gov
In-Situ X-ray Scattering: To understand the formation of nanostructures and polymer networks on a larger scale, in-situ Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) are being employed. acs.orgresearchgate.net These techniques, often using powerful synchrotron light sources, can probe the evolution of particle size, shape, and crystalline or mesophase ordering during polymerization or processing. acs.orgresearchgate.netrsc.org For example, in-situ SAXS/WAXS could be used to watch the self-assembly of methylsilanetriolate precursors into ordered phases or to monitor the development of cross-linked domains during the curing of a silicone resin in real time.
Table 9.4: Advanced In-Situ Characterization Techniques
| Technique | Information Provided | Application to this compound | Key Insight Gained |
|---|---|---|---|
| In-Situ FTIR Spectroscopy | Real-time changes in chemical functional groups. universallab.orgthermofisher.com | Monitoring the rate of hydrolysis (disappearance of Si-O⁻) and condensation (appearance of Si-O-Si). | Precise reaction kinetics for process control and optimization. |
| In-Situ NMR Spectroscopy | Identification and quantification of different silicon species in solution. researchgate.netnih.gov | Tracking the evolution from monomer (T⁰) to dimers and larger oligomers (T¹, T², etc.). researchgate.net | Detailed understanding of the step-by-step polycondensation mechanism. |
| In-Situ SAXS/WAXS | Evolution of nanoscale structure, particle size, and phase ordering. acs.orgresearchgate.net | Observing the formation and growth of nanoparticles or the development of ordered mesoporous structures. researchgate.net | Correlation between reaction conditions and final material morphology. |
| In-Situ Rheology | Continuous measurement of viscosity and viscoelastic properties. | Tracking the sol-gel transition as the polysiloxane network forms. | Determining the gel point and understanding the mechanics of network formation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
